

# "Einecs 299-589-7" molecular structure and characterization

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## Compound of Interest

Compound Name: *Einecs 299-589-7*

Cat. No.: *B15196980*

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## Technical Guide: 2-Phenoxyethanol

This guide provides a comprehensive overview of the molecular structure, characterization, and analytical protocols for 2-Phenoxyethanol, intended for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

2-Phenoxyethanol is an organic compound with the chemical formula  $C_8H_{10}O_2$ . It is a glycol ether that functions as a bactericide and a fixative for perfumes.

Table 1: Physicochemical Properties of 2-Phenoxyethanol

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	138.16 g/mol
IUPAC Name	2-Phenoxyethanol
Synonyms	Ethylene glycol monophenyl ether, Phenyl cellosolve
Appearance	Colorless oily liquid
Boiling Point	247 °C (477 °F; 520 K)
Melting Point	14 °C (57 °F; 287 K)
Density	1.102 g/cm <sup>3</sup>
Solubility in water	26.7 g/L

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Phenoxyethanol.

### 2.1. Infrared (IR) Spectroscopy

- Protocol: A thin film of neat 2-Phenoxyethanol is placed between two potassium bromide (KBr) plates. The sample is then analyzed using an FTIR spectrometer over a range of 4000-400 cm<sup>-1</sup>.
- Interpretation: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 2-Phenoxyethanol

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3350 (broad)	O-H	Stretching
3060-3030	C-H (aromatic)	Stretching
2940-2870	C-H (aliphatic)	Stretching
1600, 1500	C=C (aromatic)	Stretching
1240	C-O (ether)	Asymmetric Stretching
1040	C-O (alcohol)	Stretching

## 2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR Protocol: A solution of 2-Phenoxyethanol in a deuterated solvent (e.g., CDCl<sub>3</sub>) is prepared. The spectrum is recorded on a 400 MHz NMR spectrometer.
- <sup>13</sup>C NMR Protocol: A more concentrated solution in the same deuterated solvent is used. The spectrum is acquired on the same 400 MHz spectrometer with a broadband decoupler.

Table 3: <sup>1</sup>H NMR Chemical Shifts for 2-Phenoxyethanol (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.32-7.28	t	2H	Ar-H (meta)
6.98-6.94	t	1H	Ar-H (para)
6.92-6.89	d	2H	Ar-H (ortho)
4.12	t	2H	-O-CH <sub>2</sub> -
3.98	t	2H	-CH <sub>2</sub> -OH
2.05	s (broad)	1H	-OH

Table 4: <sup>13</sup>C NMR Chemical Shifts for 2-Phenoxyethanol (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
158.6	Ar-C (quaternary)
129.5	Ar-C (meta)
121.2	Ar-C (para)
114.6	Ar-C (ortho)
69.4	-O-CH <sub>2</sub> -
61.5	-CH <sub>2</sub> -OH

### 2.3. Mass Spectrometry (MS)

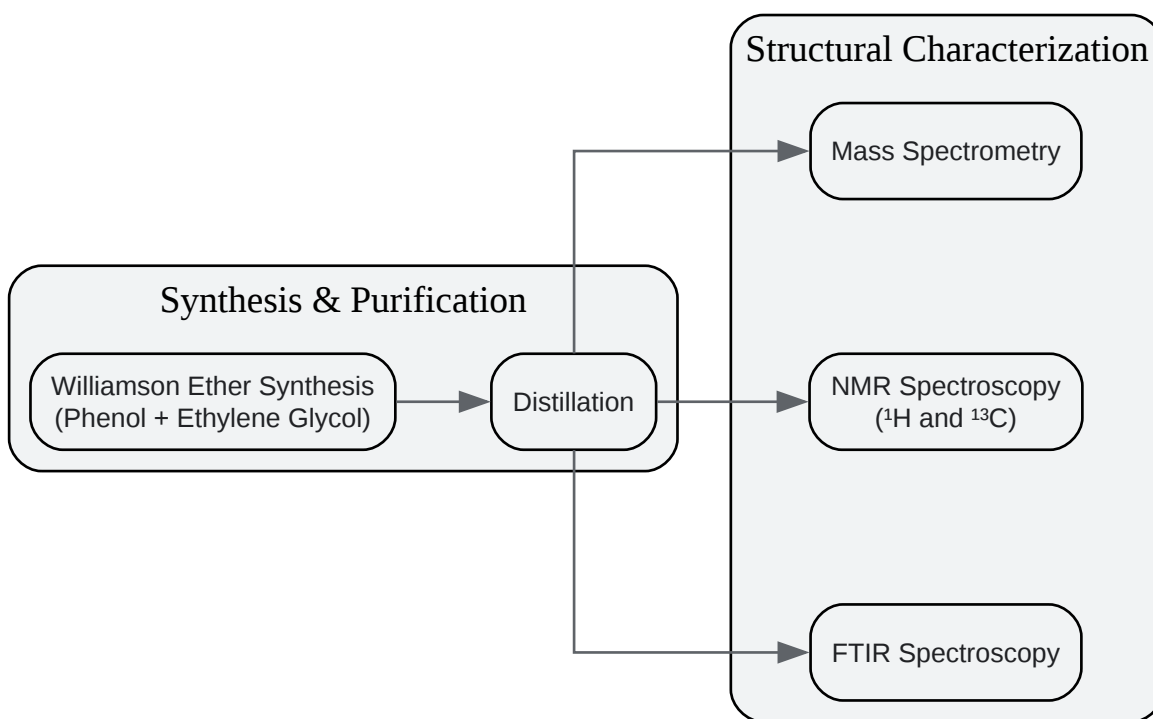
- Protocol: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, and the resulting fragments are analyzed.
- Interpretation: The mass spectrum shows a molecular ion peak (M<sup>+</sup>) and various fragment ions, which help confirm the molecular weight and structure.

Table 5: Key Mass Spectrometry Fragments for 2-Phenoxyethanol

m/z	Fragment
138	[C <sub>8</sub> H <sub>10</sub> O <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
45	[CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>

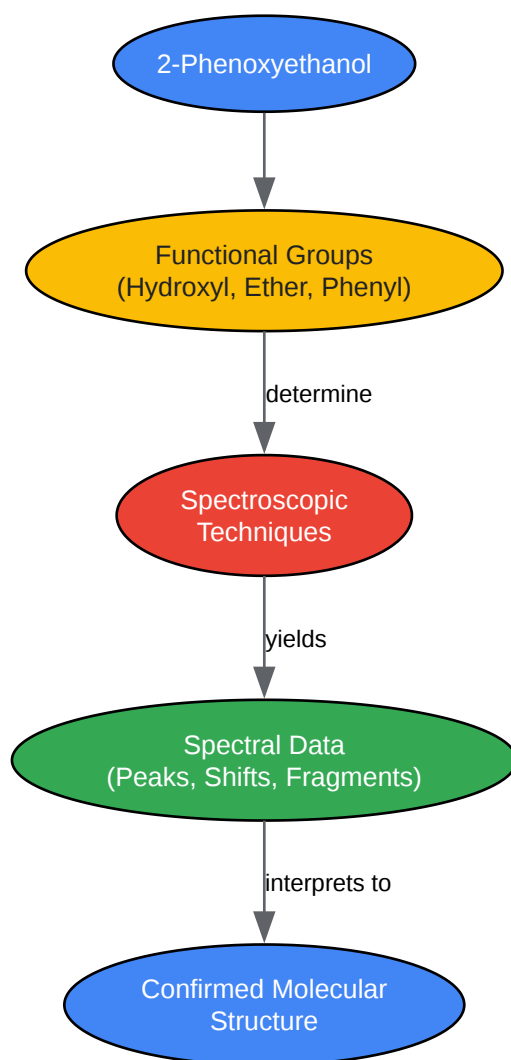
## Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the characterization of 2-Phenoxyethanol.



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*Figure 1: Workflow for Synthesis and Characterization.*



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